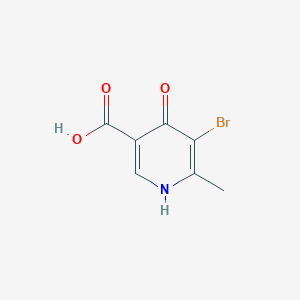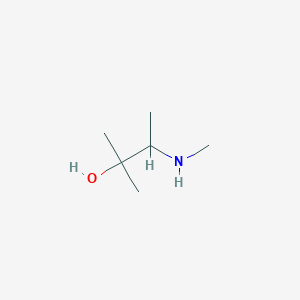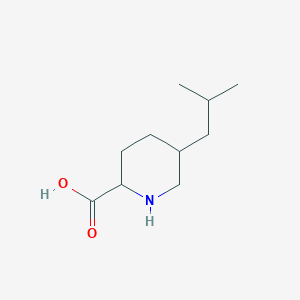
5-溴-6-甲基-4-氧代-1,4-二氢吡啶-3-羧酸
描述
5-Bromo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid, also known as 5-Bromo-6-methyl-4-oxo-1,4-DHP-3-COOH, is an organic compound that has a wide range of applications in the field of synthetic chemistry. It is a heterocyclic compound which is composed of a six-membered ring containing both carbon and nitrogen atoms. It is a white crystalline solid that is insoluble in water, but is soluble in organic solvents such as ethanol, ether, and acetone. 5-Bromo-6-methyl-4-oxo-1,4-DHP-3-COOH has been extensively studied for its use in the synthesis of other compounds, its mechanism of action, and its biochemical and physiological effects.
科学研究应用
1. 氢键研究
对密切相关的化合物(如1-乙基-2-甲基-4-氧代-1,4-二氢吡啶-3-氧乙酸)的研究重点在于了解氢键。这些研究利用1H NMR光谱和X射线晶体学等技术揭示氢键相互作用,这对于理解此类化合物的化学性质和反应性至关重要(Dobbin等,1993年)。
2. 衍生物合成
与本化合物具有结构相似性的衍生物(如5-溴-2-甲氧基-6-甲氨基吡啶-3-羧酸)的合成已被广泛研究。这些衍生物通常是具有药理活性的分子的前体,它们的合成涉及复杂的化学反应,证明了该化合物在合成有机化学中的相关性(Hirokawa等,2000年)。
3. 螯合环的形成
具有羧基功能的1,4-二氢吡啶等化合物已被证明可以形成独特的螯合环。该性质在金属配位和分子结构的背景下具有重要意义,有助于理解化学中的络合物形成(Abernathy,1978年)。
4. 对映选择性还原
与该化合物在结构上相关的壳桥大环1,4-二氢吡啶已被制备用于有机合成中的对映选择性还原。这项研究对于开发立体选择性合成方法至关重要,这对于生产对映体纯药物至关重要(Talma等,1985年)。
5. 动力学拆分研究
与目标化合物相关的6-(甲氧羰基甲基)硫代-1,4-二氢吡啶-3-羧酸甲酯已成为动力学拆分研究的主题。这项研究对于开发将外消旋混合物分离成对映体纯组分的方法非常重要,这一过程在制药工业中至关重要(Andzans等,2013年)。
属性
IUPAC Name |
5-bromo-6-methyl-4-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-3-5(8)6(10)4(2-9-3)7(11)12/h2H,1H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOTZKWPHPDPAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CN1)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141703-16-4 | |
| Record name | 5-bromo-4-hydroxy-6-methylpyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(N,N-dimethylsulfamoyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2607297.png)
![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2607298.png)
![Methyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2607299.png)
![N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2607302.png)


![2,4-dichloro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2607309.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide](/img/structure/B2607310.png)
![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2607313.png)
![1-(7-(4-Isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2607314.png)



![N-(2,3-dimethylphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2607320.png)